2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11-6-8-12(9-7-11)18-15(22)10-24-17-20-19-16(23-17)13-4-2-3-5-14(13)21/h2-9,21H,10H2,1H3,(H,18,22) |
InChI Key |
FXQARWBWBVFCKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Core Oxadiazole Ring Synthesis
The 1,3,4-oxadiazole ring is synthesized via cyclization of hydrazide precursors. Two primary approaches dominate:
Hydrazide-Carboxylic Acid Cyclocondensation
A mixture of 2-hydroxybenzoic acid hydrazide and carbon disulfide undergoes base-mediated cyclization in ethanol under reflux (6–8 hours) to yield 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (intermediate A). This method achieves ~75% yield when catalyzed by potassium hydroxide (KOH).
Reaction Conditions:
-
Solvent: Ethanol (anhydrous)
-
Temperature: 78°C (reflux)
-
Catalyst: KOH (1.2 equiv)
-
Time: 7 hours
Thiosemicarbazide Route
Alternatively, thiosemicarbazides derived from 2-hydroxybenzoic acid react with acetic anhydride in dimethylformamide (DMF) at 120°C for 4 hours, forming intermediate A with 82% efficiency.
Thioether Linkage Formation
Intermediate A is coupled with 2-chloro-N-(p-tolyl)acetamide (intermediate B) via nucleophilic substitution. Sodium hydroxide (NaOH) in DMF facilitates the thioether bond formation at 60°C for 3 hours, yielding 75–80% of the target compound.
Key Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | NaOH (2.0 equiv) |
| Temperature | 60°C |
| Reaction Time | 3 hours |
| Yield | 78% |
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states. Ethanol, though less efficient, avoids side reactions like oxidation of the thiol group.
Catalytic Systems
KOH outperforms weaker bases (e.g., NaHCO₃) in cyclocondensation due to its ability to deprotonate hydrazide intermediates effectively. For thioether formation, NaOH ensures complete deprotonation of the thiol group, minimizing disulfide byproducts.
Purification and Characterization
Isolation Techniques
Crude product is purified via:
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.21 (s, 1H, -OH)
-
δ 8.12–7.25 (m, 8H, aromatic)
-
δ 4.32 (s, 2H, -SCH₂-)
-
δ 2.31 (s, 3H, -CH₃)
LC-MS (ESI+):
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microreactors for cyclization reduces reaction time to 1 hour and improves yield to 85% by enhancing heat transfer and mixing efficiency.
Green Chemistry Metrics
-
Atom Economy: 81% (theoretical maximum: 89%)
-
E-Factor: 6.2 (solvent recovery reduces waste to 4.8)
Challenges and Mitigation Strategies
Byproduct Formation
Disulfide byproducts (~5–8%) arise during thioether formation. Adding 1% ascorbic acid as an antioxidant suppresses this to <1%.
Regioselectivity in Oxadiazole Formation
Using bulky solvents (e.g., tert-butanol) directs cyclization to the 1,3,4-oxadiazole isomer over 1,2,4-triazole derivatives.
Applications in Medicinal Chemistry
The compound’s bioactivity correlates with synthetic purity:
-
Antimicrobial IC₅₀: 12.3 µM (vs. Staphylococcus aureus)
-
Anticancer GI₅₀: 8.7 µM (vs. MCF-7 breast cancer cells)
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The thioether linkage allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced heterocycles, and various substituted thioethers.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized with similar structures have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising efficacy in inhibiting growth .
-
Antioxidant Properties
- Research indicates that oxadiazole derivatives possess antioxidant characteristics, which can be beneficial in combating oxidative stress-related diseases. Compounds derived from 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide have been shown to inhibit free radicals effectively .
-
Anticancer Activity
- The anticancer potential of oxadiazole derivatives has been extensively studied. For example, certain derivatives have exhibited significant growth inhibition against various cancer cell lines including SNB-19 and OVCAR-8. The mechanisms often involve inducing apoptosis or disrupting cellular proliferation pathways .
Synthesis and Characterization
The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the oxadiazole ring through condensation reactions involving hydrazine derivatives.
- Introduction of the thioether group via reactions with thiols or sulfur-containing reagents.
- Final acetamide formation through acylation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide:
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole Ring
Halogen-Substituted Analogs
- Compound 154 (): Structure: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Activity: IC₅₀ = 3.8 ± 0.02 µM against A549 lung cancer cells, 25-fold selectivity over HEK normal cells. Key Feature: The 4-chlorophenyl group enhances cytotoxicity, likely due to electron-withdrawing effects (EWG) improving receptor binding .
Bulkier Aromatic Substituents
- Compound 4c (): Structure: 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide. No activity data reported, but similar synthesis routes suggest comparable pharmacokinetics .
-
- Structure: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide.
- Activity: IC₅₀ = 12.5 µM against A549 cells; inhibits MMP-9 (key in cancer metastasis).
- Comparison: The tetrahydronaphthalenyloxy group adds bulk and hydrophobicity, enhancing enzyme inhibition but reducing solubility compared to 2-hydroxyphenyl .
Hydroxyphenyl vs. Methoxyphenyl
- Compound 5k (): Structure: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide. Comparison: Methoxy (EDG) vs. hydroxy groups: Both enhance electron density, but hydroxy’s H-bonding may improve target specificity. Thiadiazole vs. oxadiazole alters ring electronics .
Variations in the Acetamide Substituent
N-(p-Tolyl) vs. N-Heteroaryl
- Compound 4a (): Structure: 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide. Comparison: The p-tolyl group in the target compound may prioritize hydrophobic interactions over π-stacking .
N-Sulfamoylphenyl
- Compound 4b (): Structure: 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide.
Structure-Activity Relationship (SAR) Insights
Electron-Donating Groups (EDGs) : The 2-hydroxyphenyl group (EDG) in the target compound likely enhances binding to receptors via H-bonding, as seen in MMP-9 inhibitors () .
Halogen Effects : Chlorine (EWG) in analogs like Compound 154 improves cytotoxicity but may reduce selectivity () .
Bulk and Hydrophobicity : Bulky groups (e.g., tetrahydronaphthalenyloxy) improve enzyme inhibition but may compromise solubility () .
Acetamide Substitution : N-p-Tolyl balances lipophilicity and target engagement, while heteroaryl substituents (e.g., benzothiazole) add specificity for nucleic acid targets .
Comparative Data Table
Biological Activity
The compound 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic derivative that incorporates a 1,3,4-oxadiazole ring, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The IUPAC name is N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O4S |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |
| InChI Key | YRGHOZFOSUPSQH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural features:
- Oxadiazole Ring : This moiety is known for its ability to interact with various biological targets, including enzymes and receptors. It can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Thioether Linkage : The thioether group may enhance the compound's reactivity and ability to form hydrogen bonds, contributing to its biological effects .
- Acetohydrazide Moiety : This part of the molecule may participate in redox reactions and further modulate biological activity .
Biological Activities
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that compounds incorporating the oxadiazole scaffold can inhibit cancer cell proliferation by targeting multiple pathways involved in tumor growth . For example, the compound has been tested against various cancer cell lines and demonstrated significant cytotoxic effects.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy may stem from the ability to disrupt microbial cellular processes .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties comparable to established antioxidants like vitamin C. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
Several studies have evaluated the efficacy of similar oxadiazole derivatives:
- Anticancer Efficacy : A study highlighted the anticancer activity of a related oxadiazole derivative against human cancer cell lines. The compound demonstrated IC50 values indicating potent cytotoxicity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of oxadiazole derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research into the mechanism of action has shown that these compounds can inhibit telomerase activity and other critical enzymes involved in cancer progression .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key parameters include:
- Cyclization of 2-hydroxybenzohydrazide with carbon disulfide in ethanol under reflux (6–8 hrs) to form the oxadiazole core .
- Thioether linkage formation : Reacting the oxadiazole intermediate with 2-chloro-N-(p-tolyl)acetamide in a 1:1.2 molar ratio using K₂CO₃ as a base in DMF at 80°C for 12 hrs .
- Purification : Recrystallization from ethanol/dioxane yields >85% purity. Continuous flow reactors can enhance scalability and consistency .
Basic: How is structural characterization of this compound performed, and what key spectral data are observed?
Methodological Answer:
Structural confirmation relies on:
- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch of acetamide) and 1250–1270 cm⁻¹ (C-O-C of oxadiazole) .
- ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (oxadiazole protons), δ 7.2–7.4 ppm (p-tolyl aromatic protons), δ 2.3 ppm (CH₃ of p-tolyl) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 396.3 (calculated: 396.08) .
Advanced: What structure-activity relationships (SAR) govern its anticancer activity, and how do substituents modulate efficacy?
Methodological Answer:
SAR studies reveal:
- 2-Hydroxyphenyl group : Enhances cytotoxicity via hydrogen bonding with cellular targets (e.g., topoisomerase II).
- p-Tolyl acetamide : Improves lipophilicity, aiding membrane permeability.
- Halogen substituents : Chlorine at the phenyl ring (e.g., in derivative 154, IC₅₀ = 3.8 µM against A549) increases potency 25-fold compared to non-halogenated analogs .
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Target Compound | HeLa | 12.5 | |
| Derivative 154 | A549 | 3.8 | |
| Doxorubicin | HeLa | 0.5 |
Advanced: What computational methods elucidate its mechanism of action and target interactions?
Methodological Answer:
- DFT Calculations (B3LYP/6-31G*): Predict reactive sites via HOMO-LUMO analysis; the oxadiazole ring acts as an electron-deficient zone for nucleophilic attack .
- Molecular Docking : Simulations show strong binding (−9.2 kcal/mol) to EGFR kinase (PDB: 1M17), driven by π-π stacking (p-tolyl) and hydrogen bonding (hydroxyphenyl) .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies arise from:
- Assay Conditions : Varying serum concentrations (e.g., 10% FBS vs. serum-free) alter bioavailability. Standardize using MTT assays with 72-hr exposure .
- Metabolic Differences : HeLa (cervical) vs. A549 (lung) cells exhibit divergent efflux pump expression. Verify via P-gp inhibition controls .
Advanced: What strategies are effective for synthesizing derivatives with modified bioactivity?
Methodological Answer:
- Oxadiazole Ring Substitution : Replace 2-hydroxyphenyl with 4-nitrophenyl to enhance ROS generation (IC₅₀ improvement: 15 → 8 µM) .
- Acetamide Tail Modifications : Introduce sulfonamide groups (e.g., N-(4-sulfamoylphenyl)) to improve solubility and kinase selectivity .
Basic: Which analytical methods ensure purity and monitor reaction progress?
Methodological Answer:
- TLC : Hexane:ethyl acetate (7:3) to track intermediates (Rf = 0.5 for oxadiazole precursor) .
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Retention time: 6.2 min for target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
